molecular formula C12H12N2O2 B8763597 1-benzyl-5-methyl-1H-imidazole-4-carboxylic acid CAS No. 215523-31-2

1-benzyl-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No. B8763597
M. Wt: 216.24 g/mol
InChI Key: HUGZJTRIKWMRAL-UHFFFAOYSA-N
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Patent
US08937184B2

Procedure details

Part A: To a magnetically stirred solution of ethyl N-benzyl-5-methyl-1H-imidazole-4-carboxylate (8.4 gram, 0.0345 mol) in methanol (200 ml) was slowly added a solution of KOH (7.3 gram, 85% grade, 0.110 mol) and the resulting mixture was heated at 80° C. for 2 hours. The solution was cooled to room temperature and concentrated HCl (9.2 ml) was subsequently added. The formed precipitate was collected by filtration to give N-benzyl-5-methyl-1H-imidazole-4-carboxylic acid (6.77 gram, 91% yield). Melting point: 292° C. (decomposition).
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH3:13])=[C:11]([C:14]([O:16]CC)=[O:15])[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].Cl>CO>[CH2:1]([N:8]1[C:12]([CH3:13])=[C:11]([C:14]([OH:16])=[O:15])[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC(=C1C)C(=O)OCC
Name
Quantity
7.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.